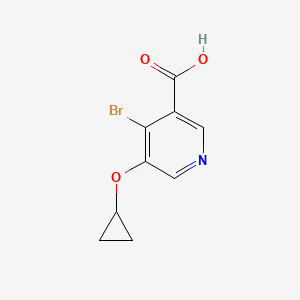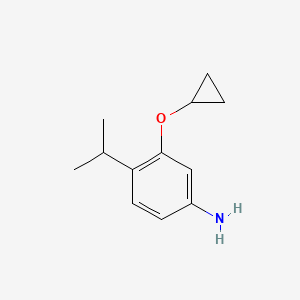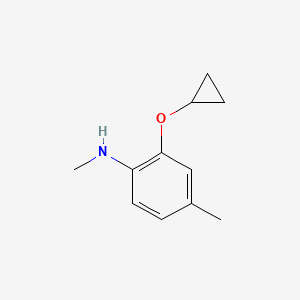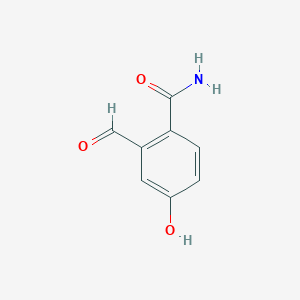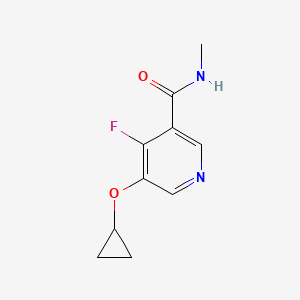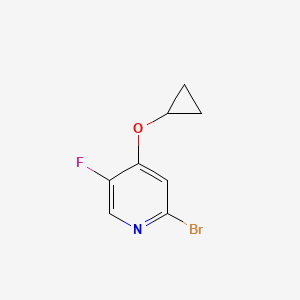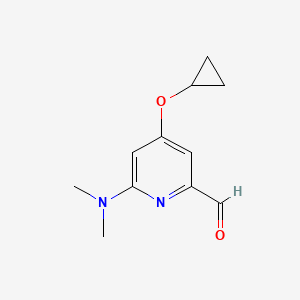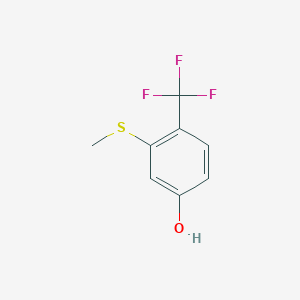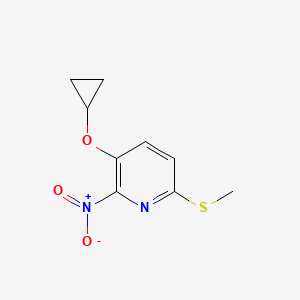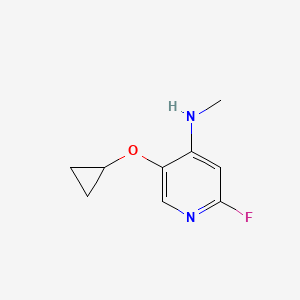
5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is part of the fluoropyridine family, which is known for its unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring .
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring . The reaction conditions typically involve the use of anhydrous ammonia gas in a solvent like acetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its ability to form strong interactions with biological molecules, affecting various pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine can be compared with other fluoropyridine compounds such as 5-fluoro-4-methylpyridin-2-amine . While both compounds share a fluorine atom in the pyridine ring, this compound has a cyclopropoxy group, which imparts unique chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the development of new materials, drugs, and agrochemicals.
Eigenschaften
Molekularformel |
C9H11FN2O |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-11-7-4-9(10)12-5-8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
OKPNOLGUATZWCO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=NC=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




